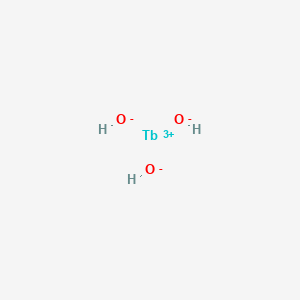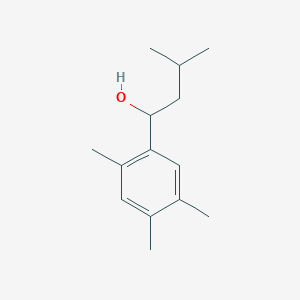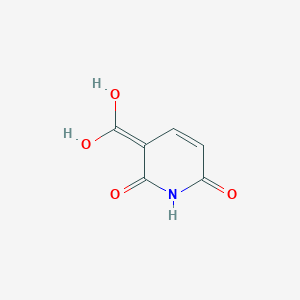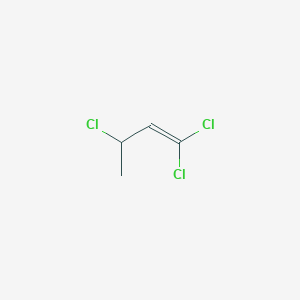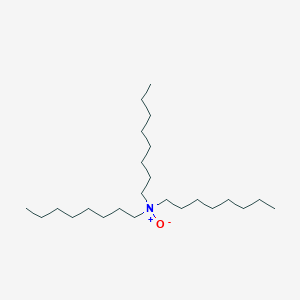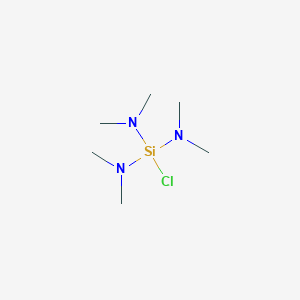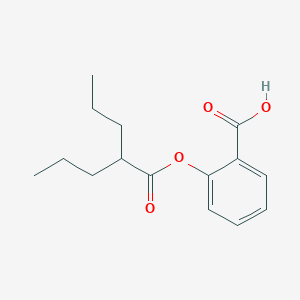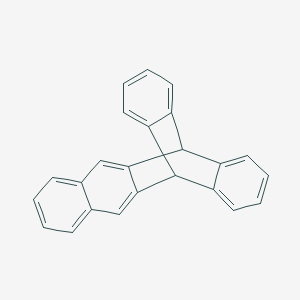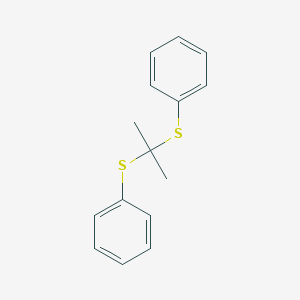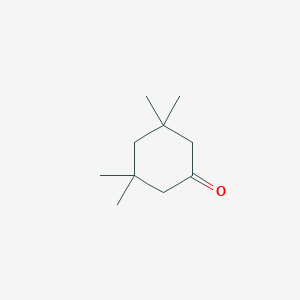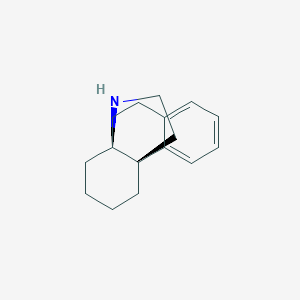![molecular formula C20H28N2O5S2 B079476 4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide CAS No. 116937-41-8](/img/structure/B79476.png)
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide, commonly known as DIDS, is a sulfonamide compound that has been widely used in scientific research. DIDS is a potent inhibitor of anion transporters and channels, which play crucial roles in various physiological processes.
Mecanismo De Acción
DIDS inhibits the activity of anion transporters and channels by binding to a specific site on the protein. This binding site is located on the extracellular surface of the protein and is thought to be involved in the conformational change required for ion transport. By binding to this site, DIDS prevents the conformational change, thereby inhibiting ion transport.
Efectos Bioquímicos Y Fisiológicos
DIDS has been shown to have a wide range of biochemical and physiological effects. Inhibition of anion transporters and channels by DIDS can lead to changes in intracellular pH, chloride secretion, and cell volume regulation. DIDS has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel that is mutated in cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIDS has several advantages for lab experiments. It is a potent inhibitor of anion transporters and channels, making it a valuable tool for studying their function. DIDS is also relatively easy to synthesize and has a long shelf life. However, DIDS has some limitations. It is not specific to any particular anion transporter or channel, so its effects may be non-specific. Additionally, DIDS can have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on DIDS. One area of interest is the development of more specific inhibitors of anion transporters and channels. This would allow for more precise manipulation of ion transport and could lead to the development of new therapies for diseases such as cystic fibrosis. Another area of interest is the study of the off-target effects of DIDS. Understanding these effects could lead to a better understanding of the function of other proteins and pathways. Finally, the use of DIDS in combination with other inhibitors could provide insights into the complex interactions between anion transporters and channels.
Métodos De Síntesis
The synthesis of DIDS involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with diethylamine to form 4-(diethylamino)-3-nitrobenzenesulfonamide. This intermediate is then reacted with 4-hydroxyphenylacetic acid to form 4-[4-(diethylamino)sulfonylphenyl]acetic acid. Finally, the acid is converted to DIDS by reacting it with thionyl chloride and diethylamine.
Aplicaciones Científicas De Investigación
DIDS has been extensively used in scientific research to study the function of anion transporters and channels. Anion transporters and channels are involved in various physiological processes, including acid-base balance, chloride secretion, and volume regulation. DIDS has been shown to inhibit the activity of these transporters and channels, providing a valuable tool for studying their function.
Propiedades
Número CAS |
116937-41-8 |
|---|---|
Nombre del producto |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
Fórmula molecular |
C20H28N2O5S2 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clave InChI |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



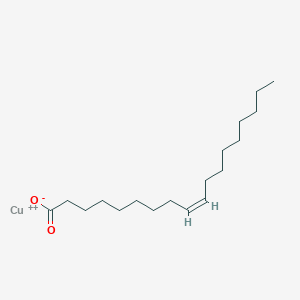
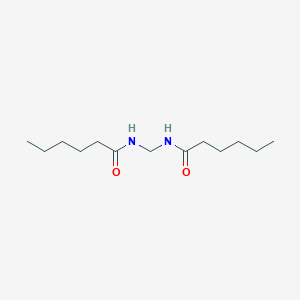
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
